molecular formula C20H20BrN3O2 B275478 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine

Katalognummer B275478
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: NHOHNVLPADSFON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine, also known as VUF6002, is a chemical compound that belongs to the class of phenylmethanamines. It is a potent and selective antagonist of the 5-HT6 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The 5-HT6 receptor is involved in the regulation of various physiological and cognitive functions, including learning and memory, appetite, and mood. Therefore, VUF6002 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine is a selective antagonist of the 5-HT6 receptor, which means that it blocks the binding of serotonin to this receptor. The 5-HT6 receptor is primarily expressed in the central nervous system, and it has been implicated in the regulation of various physiological and cognitive functions, including learning and memory, appetite, and mood. By blocking the 5-HT6 receptor, 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine modulates the activity of various neurotransmitter systems, including dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and physiological effects:
1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been shown to modulate the activity of various neurotransmitter systems, including dopamine and acetylcholine, which are involved in cognitive function and memory. In preclinical studies, 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been shown to improve memory and learning in animal models of cognitive impairment. Additionally, 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been studied for its potential antipsychotic and antidepressant effects, as the 5-HT6 receptor has been implicated in the regulation of mood and emotion.

Vorteile Und Einschränkungen Für Laborexperimente

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has several advantages as a research tool for studying the 5-HT6 receptor and its potential therapeutic applications. It is a potent and selective antagonist of the 5-HT6 receptor, which means that it can be used to selectively block the activity of this receptor without affecting other serotonin receptors. Additionally, 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been optimized for high yield and purity, which makes it suitable for use in various biochemical and physiological assays. However, there are also some limitations to the use of 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine in lab experiments. For example, its effects on other neurotransmitter systems may complicate the interpretation of the results, and its potential side effects and toxicity need to be carefully evaluated.

Zukünftige Richtungen

There are several future directions for the research on 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine and its potential therapeutic applications. One direction is to further investigate its cognitive enhancing effects and its potential use in the treatment of cognitive impairment and dementia. Additionally, the potential antipsychotic and antidepressant effects of 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine need to be further studied in preclinical and clinical trials. Furthermore, the development of more potent and selective antagonists of the 5-HT6 receptor may lead to the discovery of new therapeutic targets for various neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine involves several steps, including the preparation of the starting materials, the synthesis of the intermediate compounds, and the final coupling reaction. The starting materials include 3-bromo-5-methoxyphenol and 4-(pyridin-3-ylmethoxy)benzaldehyde, which are reacted with potassium carbonate and potassium iodide to form the intermediate compounds. The final coupling reaction is carried out using N-(pyridin-4-ylmethyl)methanamine and palladium catalyst to obtain 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine. The synthesis of 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been optimized to improve the yield and purity of the compound, and it has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The 5-HT6 receptor has been implicated in the regulation of cognitive function and memory, and therefore, 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been investigated as a potential cognitive enhancer. In preclinical studies, 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been shown to improve memory and learning in animal models of cognitive impairment. Additionally, 1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine has been studied for its potential antipsychotic and antidepressant effects, as the 5-HT6 receptor has been implicated in the regulation of mood and emotion.

Eigenschaften

Molekularformel

C20H20BrN3O2

Molekulargewicht

414.3 g/mol

IUPAC-Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-pyridin-4-ylmethanamine

InChI

InChI=1S/C20H20BrN3O2/c1-25-19-10-17(13-24-11-15-4-7-22-8-5-15)9-18(21)20(19)26-14-16-3-2-6-23-12-16/h2-10,12,24H,11,13-14H2,1H3

InChI-Schlüssel

NHOHNVLPADSFON-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CN=CC=C3

Kanonische SMILES

COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.